"Hexafluoro-2-(p-tolyl)isopropanol" basic properties
"Hexafluoro-2-(p-tolyl)isopropanol" basic properties
An In-depth Technical Guide to Hexafluoro-2-(p-tolyl)isopropanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic properties, synthesis, and applications of Hexafluoro-2-(p-tolyl)isopropanol, a fluorinated alcohol with significant potential in various fields of chemistry and material science.
Core Properties
Hexafluoro-2-(p-tolyl)isopropanol, also known as 1,1,1,3,3,3-Hexafluoro-2-(4-methylphenyl)propan-2-ol, is a specialty chemical notable for its unique combination of a hexafluoroisopropanol moiety and a tolyl group. This structure imparts distinct properties, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Hexafluoro-2-(p-tolyl)isopropanol.
| Property | Value | Reference |
| CAS Number | 2010-61-9 | [1] |
| Molecular Formula | C₁₀H₈F₆O | [1] |
| Molecular Weight | 258.16 g/mol | [1] |
| Boiling Point | 182 °C | [1] |
| Density | 1.25 g/cm³ | [1] |
| Refractive Index | 1.424 | [1] |
| Predicted pKa | 9.37 ± 0.15 | [1] |
| Form | Liquid | [2] |
| Color | Clear | [2] |
Safety Information
Hexafluoro-2-(p-tolyl)isopropanol is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Codes | Risk Statements | Safety Statements |
| Xi | 36/38 (Irritating to eyes and skin) | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing) |
(Data sourced from chemical supplier information)[1]
Synthesis
The primary route for the synthesis of Hexafluoro-2-(p-tolyl)isopropanol is the Friedel-Crafts reaction between p-xylene and hexafluoroacetone. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid.
Experimental Protocol: Synthesis of Hexafluoro-2-(p-tolyl)isopropanol
This protocol is a representative example based on general procedures for Friedel-Crafts alkylations.[2][3][4]
Materials:
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p-Xylene (dry)
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Hexafluoroacetone (gas or hydrate)
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Aluminum chloride (AlCl₃, anhydrous)
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Diethyl ether (dry)
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Hydrochloric acid (aqueous, 1 M)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Reaction flask with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube
Procedure:
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In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride.
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Add dry p-xylene to the flask with stirring.
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Cool the mixture in an ice-water bath.
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Slowly add hexafluoroacetone to the stirred mixture. If using the gaseous form, it can be bubbled through the solution. If using the hydrate, it can be added portion-wise.
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After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.
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The reaction is then quenched by carefully and slowly pouring the reaction mixture over crushed ice and 1 M HCl.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude Hexafluoro-2-(p-tolyl)isopropanol can be purified by vacuum distillation.
Synthesis Workflow
The following diagram illustrates the synthesis of Hexafluoro-2-(p-tolyl)isopropanol.
Caption: Synthesis of Hexafluoro-2-(p-tolyl)isopropanol.
Applications
Hexafluoro-2-(p-tolyl)isopropanol is a key intermediate in the synthesis of various high-value chemicals.
Pharmaceutical and Agrochemical Synthesis
The presence of the hexafluoroisopropyl group can enhance the lipophilicity and metabolic stability of drug candidates.[5] This makes Hexafluoro-2-(p-tolyl)isopropanol a valuable building block in medicinal chemistry for the development of new therapeutic agents.[5]
Polyurethane Adhesives
This compound is used in the production of polyurethane adhesive resin compounds.[1] The bulky and fluorinated nature of the alcohol can be used to modify the properties of the resulting polymer, such as thermal stability and chemical resistance.
The general synthesis of polyurethane involves the reaction of a diisocyanate with a diol. Hexafluoro-2-(p-tolyl)isopropanol can be incorporated as a chain extender or as part of a polyol component.
Polyurethane Synthesis Workflow
Caption: Role in Polyurethane Synthesis.
Spectroscopic Properties
¹H NMR
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Aromatic Protons: Two doublets in the aromatic region (typically 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methyl Protons: A singlet around 2.3 ppm, corresponding to the tolyl methyl group.
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Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR
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Aromatic Carbons: Four signals in the aromatic region (typically 120-150 ppm).
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Quaternary Carbon attached to OH: A quartet (due to coupling with the six fluorine atoms) at a characteristic downfield shift.
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CF₃ Carbons: A quartet (due to C-F coupling) in the region of 120-130 ppm.
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Methyl Carbon: A signal around 21 ppm.
FTIR
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (aromatic and aliphatic): Absorptions in the region of 2850-3100 cm⁻¹.
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C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-F Stretch: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹.
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 258.16. Common fragmentation patterns would include the loss of a CF₃ group (a peak at m/z = 189) and other fragments characteristic of the tolyl and hexafluoroisopropyl moieties.
